molecular formula C24H26FN5OS B2935519 5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-79-6

5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2935519
CAS No.: 887219-79-6
M. Wt: 451.56
InChI Key: MKYRERCWHBLNGM-UHFFFAOYSA-N
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Description

This compound is a thiazolo[3,2-b][1,2,4]triazole derivative characterized by a 2-ethyl substituent on the thiazolo-triazol core, a hydroxyl group at position 6, and a benzylpiperazine-linked 2-fluorophenyl moiety. The compound’s design aligns with trends in medicinal chemistry to optimize pharmacokinetics through fluorination and nitrogen-rich heterocycles .

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(2-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5OS/c1-2-20-26-24-30(27-20)23(31)22(32-24)21(18-10-6-7-11-19(18)25)29-14-12-28(13-15-29)16-17-8-4-3-5-9-17/h3-11,21,31H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYRERCWHBLNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting with the preparation of the thiazolotriazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzylpiperazine and fluorophenyl groups are then introduced via nucleophilic substitution reactions. Common reagents used in these steps include alkyl halides, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, amines, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several analogues, differing primarily in substituents on the phenyl ring, piperazine group, and thiazolo-triazol core. Key comparisons include:

Compound Name Substituents on Phenyl Ring Piperazine Group Core Substituents Molecular Weight (g/mol) Key Features Evidence ID
Target Compound 2-fluorophenyl 4-Benzylpiperazin-1-yl 2-ethyl, 6-hydroxy ~450.5 (estimated) Enhanced metabolic stability due to fluorine; ethyl group increases lipophilicity
5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 3,4-difluorophenyl 4-Benzylpiperazin-1-yl 2-ethyl, 6-hydroxy 469.6 Difluoro substitution may improve receptor affinity but reduce solubility
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-chlorophenyl, 4-ethoxy-3-methoxyphenyl 4-(3-Chlorophenyl)piperazin-1-yl 2-methyl, 6-hydroxy Not reported Chlorine and methoxy groups increase steric bulk; may hinder blood-brain barrier penetration
5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol p-tolyl (4-methylphenyl) 4-Benzylpiperazin-1-yl 2-methyl, 6-hydroxy Not reported Methyl group enhances hydrophobicity; potential for improved membrane permeability

Physicochemical Properties

  • Fluorine vs. Chlorine Substitution : The target’s 2-fluorophenyl group offers a balance of electronegativity and steric minimalism compared to the 3-chlorophenyl analogue (). Chlorine’s larger atomic radius may reduce CNS penetration due to increased polar surface area .
  • Ethyl vs.
  • Hydroxyl Group : The 6-hydroxy moiety in all analogues likely contributes to hydrogen-bonding interactions with biological targets, though its acidity (pKa ~9–10) may limit ionization under physiological conditions .

Biological Activity

The compound 5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo-triazole derivative family, which has attracted significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, along with relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25FN4OSC_{22}H_{25}FN_{4}OS with a molecular weight of approximately 423.51 g/mol. The structure features a thiazole ring fused with a triazole moiety, along with a benzylpiperazine group and a fluorophenyl substituent. These structural components are critical for its biological interactions and pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo-triazole derivatives. For instance, compounds related to this structure have shown promising antiproliferative effects against various cancer cell lines:

Compound Cell Line IC50 (nM) Mechanism of Action
5MCF-7 (Breast)57Induction of apoptosis via caspase activation
6HeLa (Cervical)68Inhibition of cell cycle progression
7A549 (Lung)9.70Targeting mitochondrial pathways

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of anti-apoptotic proteins such as Bcl-2 .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated significant radical scavenging activity:

Concentration (µM) DPPH Scavenging (%)
1070.6
2073.5
Control (Trolox)77.6

This indicates that the compound may protect cells from oxidative stress, potentially contributing to its anticancer efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding Affinity : The presence of the benzylpiperazine moiety enhances binding to various receptors, which may modulate neurotransmitter systems.
  • Antioxidant Mechanism : The thiazole and triazole rings contribute to radical scavenging capabilities, reducing oxidative damage.
  • Apoptotic Induction : The compound's ability to activate caspases suggests it may promote programmed cell death in cancer cells.

Case Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of similar compounds on human cancer cell lines, it was observed that derivatives exhibiting structural similarities to our compound displayed IC50 values ranging from 22 nM to 65 nM against multiple cancer types . This reinforces the potential efficacy of thiazolo-triazole derivatives in oncology.

Case Study 2: Neuroactive Properties

Research into benzylpiperazine derivatives has revealed their neuroactive properties, suggesting potential applications in treating neurological disorders. The incorporation of the fluorophenyl group may enhance lipophilicity and receptor binding, increasing therapeutic efficacy in neurological contexts .

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